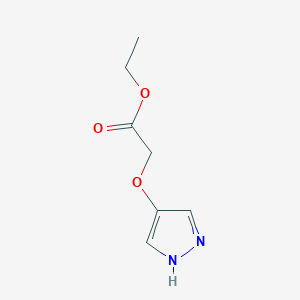![molecular formula C5H5N5S B1487068 3-メチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-チオール CAS No. 21323-73-9](/img/structure/B1487068.png)
3-メチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-チオール
概要
説明
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a methyl group attached to the triazole ring
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can be utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
- The primary target of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is lysine-specific demethylase 1 (LSD1) . LSD1 plays a crucial role in regulating lysine methylation. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignancies .
- As a result, H3K4 remains methylated, affecting gene transcription. This inhibition of LSD1 can lead to suppressed cancer cell proliferation and migration .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can modulate their activity, leading to altered cellular processes. Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins . Furthermore, 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol affects cell signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. For example, by inhibiting CDKs, this compound can halt cell cycle progression, thereby preventing uncontrolled cell proliferation . Additionally, 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize side effects while maximizing efficacy.
Metabolic Pathways
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can also exert biological effects, contributing to its overall pharmacological profile . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a critical role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol to specific cellular compartments, influencing its biological effects . For example, its presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding thiol derivatives.
Substitution: Formation of substituted triazolopyrimidines.
類似化合物との比較
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-ol
Uniqueness: 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is unique due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and industry.
特性
IUPAC Name |
3-methyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2H,1H3,(H,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJYIRUGSRHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N=CN2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


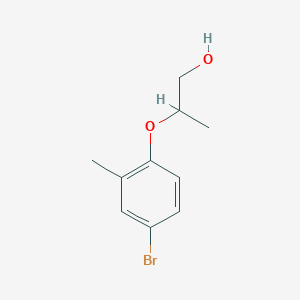
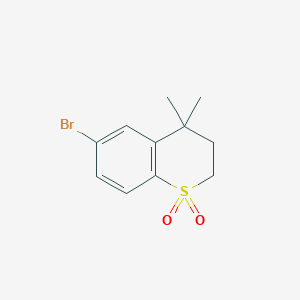


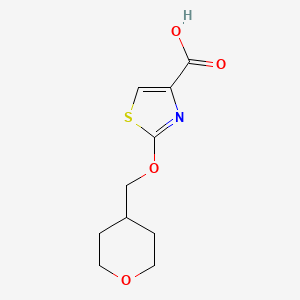
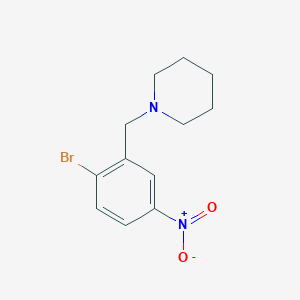
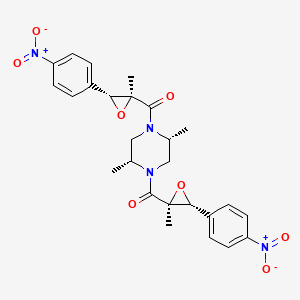


![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)
